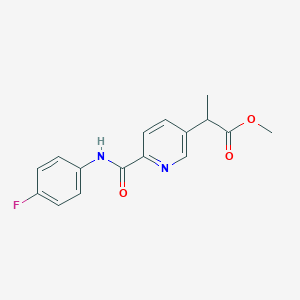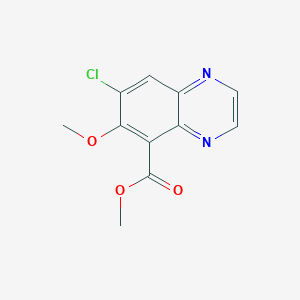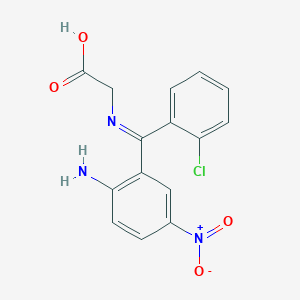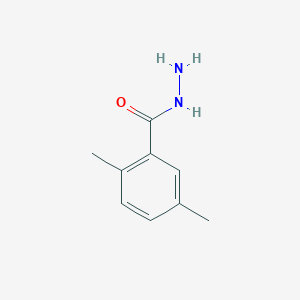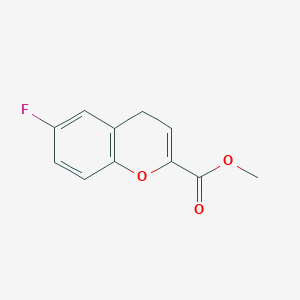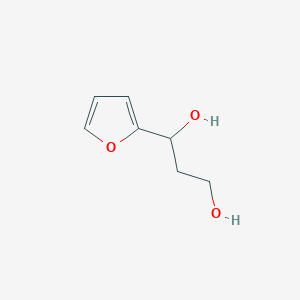
(4-pyridin-2-ylphenyl)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-pyridin-2-ylphenyl)methyl methanesulfonate:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-pyridin-2-ylphenyl)methyl methanesulfonate typically involves the reaction of 4-pyridin-2-ylphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
(4-pyridin-2-ylphenyl)methyl methanesulfonate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding quinone derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydroxide or amines can be used for substitution reactions.
Major Products Formed:
Quinone derivatives from oxidation reactions.
Alcohols from reduction reactions.
Various nucleophilic substitution products.
Applications De Recherche Scientifique
(4-pyridin-2-ylphenyl)methyl methanesulfonate: has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used as a probe to study biological systems and cellular processes.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
(4-pyridin-2-ylphenyl)methyl methanesulfonate: can be compared with other similar compounds such as methyl methanesulfonate and 4-pyridin-2-ylphenol . While these compounds share structural similarities, this compound is unique in its specific substitution pattern and reactivity. This uniqueness makes it valuable in specific applications where other compounds may not be suitable.
Comparaison Avec Des Composés Similaires
Methyl methanesulfonate
4-pyridin-2-ylphenol
Other sulfonate derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
1000668-72-3 |
|---|---|
Formule moléculaire |
C13H13NO3S |
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
(4-pyridin-2-ylphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C13H13NO3S/c1-18(15,16)17-10-11-5-7-12(8-6-11)13-4-2-3-9-14-13/h2-9H,10H2,1H3 |
Clé InChI |
PCCNWVMLWPHSCB-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1=CC=C(C=C1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


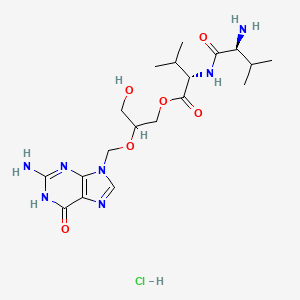
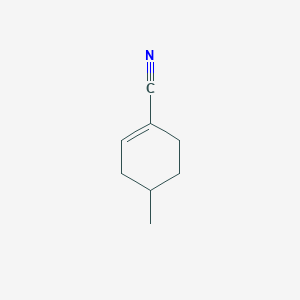
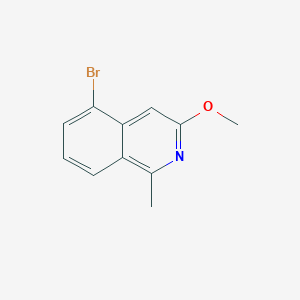
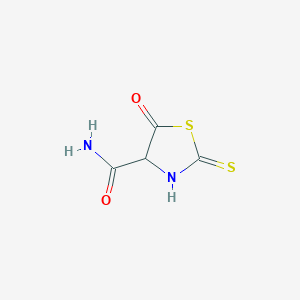
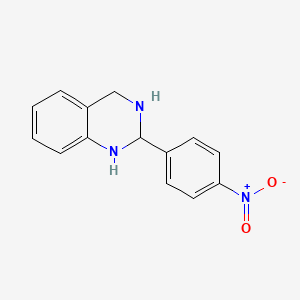
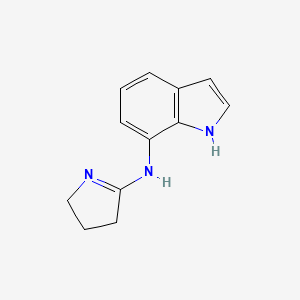
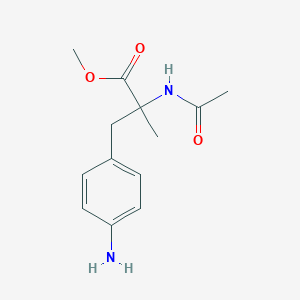
![methyl 8-chloro-2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15355589.png)
